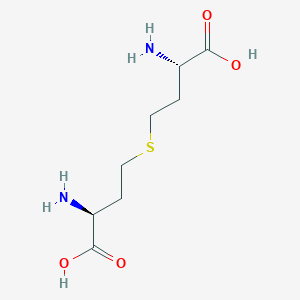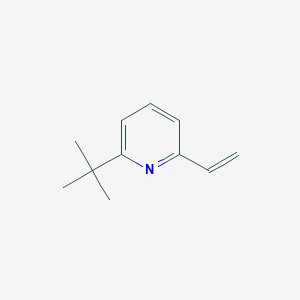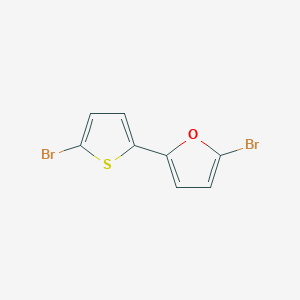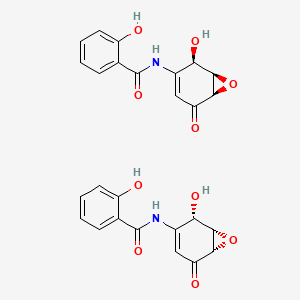
Homolanthionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,2’S)-4,4’-thiobis(2-aminobutanoicacid), also known as L-Homocystine, is an aliphatic amino acid with the molecular formula C8H16N2O4S2. It is a white powder with an acidic taste and is easily soluble in water. This compound is notable for its sulfhydryl group on its side chain, which allows it to form disulfide bonds with other L-Homocystine residues in proteins, contributing to the stable three-dimensional structure of proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Homocystine can be synthesized through various methods. One common synthetic route involves the oxidation of L-Homocysteine. The reaction typically requires an oxidizing agent such as hydrogen peroxide or iodine in an aqueous solution. The reaction conditions often include a controlled pH environment to ensure the stability of the product .
Industrial Production Methods
In industrial settings, L-Homocystine is produced through the fermentation of specific bacterial strains that can biosynthesize the compound from simpler precursors. The fermentation process is followed by extraction and purification steps to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
L-Homocystine undergoes various chemical reactions, including:
Oxidation: L-Homocystine can be oxidized to form disulfide bonds, which are crucial for the structural integrity of proteins.
Reduction: The disulfide bonds in L-Homocystine can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino groups in L-Homocystine can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Reaction Conditions: Controlled pH, aqueous solutions.
Major Products Formed
Disulfide Bonds: Formed during oxidation reactions.
Free Thiol Groups: Formed during reduction reactions.
Wissenschaftliche Forschungsanwendungen
L-Homocystine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in protein structure and function due to its ability to form disulfide bonds.
Medicine: Investigated for its potential role in cardiovascular diseases and as a biomarker for certain health conditions.
Industry: Used in the production of pharmaceuticals, food additives, and cosmetics.
Wirkmechanismus
L-Homocystine exerts its effects primarily through the formation of disulfide bonds, which stabilize the three-dimensional structure of proteins. These disulfide bonds are crucial for the proper folding and stability of many proteins. The compound can also act as a precursor for other biologically important molecules, influencing various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cystine: Another amino acid with a similar structure but with a different side chain.
L-Methionine: Contains a sulfur atom but does not form disulfide bonds as readily as L-Homocystine.
L-Cysteine: Similar in structure but exists primarily in its reduced form with free thiol groups.
Uniqueness
L-Homocystine is unique due to its ability to form stable disulfide bonds, which are essential for the structural integrity of many proteins. This property makes it particularly valuable in studies related to protein folding and stability .
Eigenschaften
CAS-Nummer |
31982-10-2 |
|---|---|
Molekularformel |
C8H16N2O4S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
(2S)-2-amino-4-[(3S)-3-amino-3-carboxypropyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C8H16N2O4S/c9-5(7(11)12)1-3-15-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1 |
InChI-Schlüssel |
MBEPFGPQVBIIES-WDSKDSINSA-N |
Isomerische SMILES |
C(CSCC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CSCCC(C(=O)O)N)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)


![Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium](/img/structure/B15250277.png)

![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)



![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)

